Penta-fluorophenylpropyltrichlorosilane
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Overview
Description
Penta-fluorophenylpropyltrichlorosilane is a specialized organosilicon compound characterized by the presence of a pentafluorophenyl group attached to a propyl chain, which is further bonded to a trichlorosilane moiety. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of penta-fluorophenylpropyltrichlorosilane typically involves the reaction of pentafluorophenylpropyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The process can be summarized as follows:
Reactants: Pentafluorophenylpropyl alcohol and trichlorosilane.
Catalyst: A Lewis acid such as aluminum chloride.
Conditions: Anhydrous environment, typically under inert gas (e.g., nitrogen) to avoid moisture.
The reaction proceeds with the formation of this compound and the elimination of water.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and stringent control of reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Penta-fluorophenylpropyltrichlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with various nucleophiles, such as amines or alcohols, to form corresponding silane derivatives.
Hydrolysis: In the presence of water, the trichlorosilane group hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to polymeric structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Lewis acids (e.g., aluminum chloride) for substitution reactions.
Conditions: Anhydrous conditions for substitution reactions; aqueous conditions for hydrolysis.
Major Products Formed
Silane Derivatives: Formed through substitution reactions.
Silanols and Siloxanes: Formed through hydrolysis and subsequent condensation reactions.
Scientific Research Applications
Penta-fluorophenylpropyltrichlorosilane finds applications in various fields of scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and surface modification.
Biology: Employed in the preparation of bio-compatible surfaces and coatings for biomedical devices.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of specialty polymers and coatings with unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of penta-fluorophenylpropyltrichlorosilane primarily involves its reactivity towards nucleophiles and its ability to form stable siloxane bonds. The molecular targets include hydroxyl groups on surfaces or within polymers, leading to the formation of covalent bonds that modify the physical and chemical properties of the substrate.
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyltrichlorosilane
- Propyltrichlorosilane
- Pentafluorophenylpropylsilane
Uniqueness
Penta-fluorophenylpropyltrichlorosilane is unique due to the presence of both the pentafluorophenyl group and the trichlorosilane moiety. This combination imparts distinct reactivity and stability, making it particularly useful for applications requiring robust chemical modifications and high-performance materials.
Properties
IUPAC Name |
trichloro-[1-(2,3,4,5,6-pentafluorophenyl)propyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3F5Si/c1-2-3(18(10,11)12)4-5(13)7(15)9(17)8(16)6(4)14/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOABBDSFLIIWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3F5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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